2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-(2-cyclopentylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H21N3/c1-2-6-11(5-1)16-13(8-10-15-16)12-7-3-4-9-14-12/h8,10-12,14H,1-7,9H2 |
InChI Key |
FUWWIIUTJVBQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
A representative procedure involves reacting ethyl 3-cyclopentyl-3-oxopropanoate with hydrazine hydrate in ethanol under reflux (Scheme 1):
This method yields the pyrazole ester in 70–85% efficiency, confirmed by NMR (δ 1.32 ppm, triplet, ester CH) and LC-MS (m/z 223.2 [M+H]).
Regioselective Control
Regioselectivity is critical to ensure the cyclopentyl group occupies the 1-position. Using symmetrical diketones (e.g., cyclopentyl diketones) or directed lithiation with LDA (lithium diisopropylamide) ensures preferential formation of the 1,5-disubstituted pyrazole.
Functionalization of the Piperidine Moiety
The piperidine ring is functionalized at the 2-position to enable coupling with the pyrazole. Common strategies include:
Bromination at C2
Piperidine is treated with N-bromosuccinimide (NBS) under radical-initiated conditions to yield 2-bromopiperidine:
Grignard Reagent Formation
2-Bromopiperidine is converted to a Grignard reagent for nucleophilic attack on pyrazole electrophiles:
Coupling Strategies for Pyrazole-Piperidine Fusion
Nucleophilic Aromatic Substitution
The pyrazole’s C5 position (activated by electron-withdrawing groups) undergoes substitution with piperidine derivatives. For example, ethyl 5-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate reacts with 2-aminopiperidine in DMF at 120°C:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination couples 5-bromo-1-cyclopentyl-1H-pyrazole with 2-aminopiperidine:
Optimized conditions (toluene, 110°C, 24 h) achieve 80% yield.
Post-Functionalization and Derivatization
Reductive Amination
The piperidine nitrogen is alkylated using cyclopentyl bromide under basic conditions:
Reaction monitoring by TLC (R 0.45 in EtOAc/hexane) ensures completion.
Carboxylate Ester Hydrolysis
Ethyl esters are hydrolyzed to carboxylic acids for further derivatization:
FT-IR confirms carboxylate formation (ν 1705 cm).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z 219.1602 ([M+H]), matching the theoretical mass of CHN (219.1605).
Challenges and Optimization
Regiochemical Control
Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles is mitigated by:
Purification Techniques
-
Column chromatography (SiO, EtOAc/hexane 3:7) resolves regioisomeric impurities.
-
Recrystallization from ethanol/water mixtures enhances purity to >99%.
Industrial-Scale Considerations
Cost-Effective Reagents
Continuous Flow Synthesis
Microreactor systems improve heat transfer and reaction control, reducing side products during exothermic steps (e.g., cyclocondensation).
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated coupling avoids pre-functionalized substrates:
Preliminary yields reach 50%.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Therapeutic Potential
2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine has shown promise in various therapeutic areas, particularly as a kinase inhibitor . Research indicates that compounds with similar structures can modulate pathways involved in cell proliferation and survival, making this compound a candidate for pharmacological studies aimed at treating cancer and other diseases characterized by dysregulated kinase activity.
Key Applications
- Cancer Treatment : The compound's structural similarity to known kinase inhibitors suggests potential efficacy in cancer therapy. It may inhibit specific protein kinases involved in tumor growth and metastasis.
- Neurological Disorders : The interaction studies indicate potential applications in treating central nervous system disorders by modulating signaling pathways associated with neurodegeneration.
- Metabolic Disorders : Given its biological activity, there is potential for application in metabolic syndrome management, including type 2 diabetes and obesity-related conditions .
Research has demonstrated that this compound exhibits promising biological activities:
Inhibitory Effects
- Protein Kinase Inhibition : Preliminary data suggest that it may interact with various kinases, potentially leading to therapeutic effects in diseases characterized by dysregulated kinase activity.
Structure-Activity Relationship (SAR)
The compound serves as a scaffold for designing novel therapeutic agents. Its interactions with receptors and enzymes have been studied extensively, revealing insights into its binding affinities and mechanisms of action.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Kinase Inhibition Studies : Research demonstrated significant inhibitory activity against specific kinases associated with cancer progression.
- Molecular Docking Studies : Computational analyses showed favorable interactions between the compound and target proteins, supporting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Structural Analogues
a. 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine (Positional Isomer)
- Key Difference : Substitution at the 4-position of piperidine vs. the 2-position in the target compound.
- The 2-substituted derivative likely exhibits distinct conformational dynamics due to proximity to the piperidine nitrogen, influencing receptor binding .
b. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Tetrazole Derivatives)
- Key Difference: Replacement of pyrazole with tetrazole and inclusion of an ethanone linker.
- Impact: Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability. However, this reduces structural rigidity compared to the direct pyrazole-piperidine linkage in the target compound .
c. 3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one (Triazole-Pyrazolopyridine Hybrid)
- Key Difference : Incorporation of a triazole-pyrazolopyridine core vs. a simpler pyrazole-piperidine system.
- The target compound’s pyrazole-piperidine system, while less aromatic, may prioritize interactions with hydrophobic pockets .
Physicochemical Properties
Biological Activity
2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a chemical compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazole moiety and a cyclopentyl group, which enhances its lipophilicity and may influence its pharmacokinetics. Its molecular formula is C${13}$H${18}$N$_{4}$, highlighting its complex structure that supports various interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on specific protein kinases , which play critical roles in cellular signaling pathways related to cancer and other diseases. The compound's structural similarity to other known kinase inhibitors suggests that it may modulate pathways involved in cell proliferation and survival, making it a candidate for further pharmacological studies .
Biological Activity Data
The following table summarizes the biological activities and binding affinities of this compound compared to related compounds:
| Compound Name | Target Kinase | IC$_{50}$ (µM) | Notes |
|---|---|---|---|
| This compound | Akt1 | TBD | Potential inhibitor with promising activity |
| GSK2141795 | Akt1 | 75.63 | Established kinase inhibitor for comparison |
| Compound 2 | Akt1 | 0.95 | More potent than GSK2141795, serves as a benchmark |
Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, with IC$_{50}$ values indicating significant potency .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlights how modifications to the pyrazole and piperidine components can impact biological activity. For example, the introduction of different substituents on the pyrazole nitrogen has been explored to enhance selectivity and potency against specific kinases. Compounds with lower cLogP values generally exhibited better activities, suggesting that lipophilicity plays a crucial role in the compound's efficacy .
Therapeutic Applications
Given its potential as a kinase inhibitor, this compound could be investigated for therapeutic applications in treating cancers characterized by dysregulated kinase activity. The compound's ability to modulate critical signaling pathways may provide new avenues for drug development in oncology.
Q & A
Q. What are the established synthetic routes for 2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine, and how do reaction parameters affect yield?
The synthesis typically involves cyclocondensation or cross-coupling reactions. For example, pyrazole-piperidine hybrids are often synthesized via nucleophilic substitution or metal-catalyzed coupling. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for Suzuki couplings) significantly impact yield. Structural analogs suggest that steric hindrance from the cyclopentyl group may necessitate longer reaction times .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions on the pyrazole and piperidine rings.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, if crystalline derivatives are available .
Q. What safety protocols are critical during handling?
Based on structurally similar compounds (e.g., 2-(1-Pyrazolyl)pyridine):
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2A irritation hazard).
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?
DOE minimizes experimental runs while maximizing data quality. For example:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response variables : Yield, purity, byproduct formation. A fractional factorial design can identify critical parameters. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, enabling rapid optimization .
Q. How to resolve contradictions in reported biological activity data for derivatives?
Discrepancies may arise from variations in substituents (e.g., iodine vs. chlorine) or assay conditions. Strategies include:
- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-iodo vs. 5-methyl substituents) to isolate contributing moieties .
Q. What computational methods predict the reactivity and stability of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA assess:
- Thermodynamic stability : Gibbs free energy of formation.
- Reactivity : Frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. Machine learning models trained on PubChem data can further predict solubility and bioavailability .
Q. How to design bioactivity studies to evaluate therapeutic potential?
- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- In vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life).
- Mechanistic studies : Employ molecular docking (AutoDock Vina) to visualize binding interactions with proteins .
Q. What strategies mitigate compound instability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
